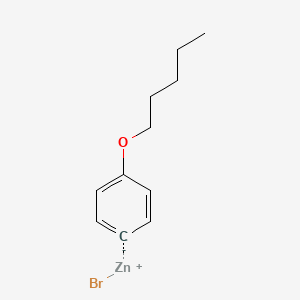![molecular formula C39H29P B14897634 Diphenyl(2'-(m-tolyl)-[1,1'-binaphthalen]-2-yl)phosphane](/img/structure/B14897634.png)
Diphenyl(2'-(m-tolyl)-[1,1'-binaphthalen]-2-yl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl(2’-(m-tolyl)-[1,1’-binaphthalen]-2-yl)phosphane is an organophosphorus compound that features a phosphine group attached to a binaphthyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(2’-(m-tolyl)-[1,1’-binaphthalen]-2-yl)phosphane typically involves the reaction of diphenylphosphine with a binaphthyl derivative. One common method is the palladium-catalyzed cross-coupling reaction, where diphenylphosphine is reacted with a halogenated binaphthyl compound under specific conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be key aspects of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl(2’-(m-tolyl)-[1,1’-binaphthalen]-2-yl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Coordination: The phosphine group can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used.
Coordination: Transition metals like palladium and platinum are used to form coordination complexes.
Major Products
Oxidation: Phosphine oxides.
Substitution: Halogenated or nitrated derivatives.
Coordination: Metal-phosphine complexes.
Applications De Recherche Scientifique
Diphenyl(2’-(m-tolyl)-[1,1’-binaphthalen]-2-yl)phosphane has several applications in scientific research:
Catalysis: It is used as a ligand in various catalytic reactions, including cross-coupling reactions and hydrogenation.
Material Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Biology and Medicine: While specific applications in biology and medicine are limited, its derivatives are studied for their potential biological activities.
Mécanisme D'action
The mechanism of action of Diphenyl(2’-(m-tolyl)-[1,1’-binaphthalen]-2-yl)phosphane primarily involves its ability to act as a ligand, coordinating with metal centers to form complexes. These complexes can then participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphine: A simpler phosphine compound with similar coordination properties.
Diphenyl(p-tolyl)phosphine: Another phosphine with a tolyl group, used in similar catalytic applications.
Triphenylphosphine: A widely used phosphine ligand in catalysis.
Uniqueness
Diphenyl(2’-(m-tolyl)-[1,1’-binaphthalen]-2-yl)phosphane is unique due to its binaphthyl structure, which provides additional steric and electronic properties that can influence its reactivity and coordination behavior. This makes it particularly useful in creating chiral catalysts and materials with specific properties.
Propriétés
Formule moléculaire |
C39H29P |
|---|---|
Poids moléculaire |
528.6 g/mol |
Nom IUPAC |
[1-[2-(3-methylphenyl)naphthalen-1-yl]naphthalen-2-yl]-diphenylphosphane |
InChI |
InChI=1S/C39H29P/c1-28-13-12-16-31(27-28)36-25-23-29-14-8-10-21-34(29)38(36)39-35-22-11-9-15-30(35)24-26-37(39)40(32-17-4-2-5-18-32)33-19-6-3-7-20-33/h2-27H,1H3 |
Clé InChI |
PBIFAXREKZLXIK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-Isopropyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14897557.png)












![(2S)-2-[(4-chloro-2-methylphenyl)carbamoylamino]-N-[(E,3S)-6-oxo-1-phenylhept-4-en-3-yl]-3-phenylpropanamide](/img/structure/B14897630.png)
